BenchChemオンラインストアへようこそ!

n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine

Physicochemical profiling Lipophilicity Drug-likeness

n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine (CAS 701189-86-8) is a synthetic 2-aminobenzoxazole derivative bearing a morpholinoethyl side-chain at the exocyclic amine position. The core benzo[d]oxazol-2-amine scaffold is recognized across medicinal chemistry as a privileged fragment for kinase inhibition , α-glucosidase inhibition , and sphingosine-1-phosphate transporter (Spns2) modulation.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
Cat. No. B14910908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Morpholinoethyl)benzo[d]oxazol-2-amine
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=NC3=CC=CC=C3O2
InChIInChI=1S/C13H17N3O2/c1-2-4-12-11(3-1)15-13(18-12)14-5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15)
InChIKeySQPVBAPXVROTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine – Structural & Physicochemical Baseline for Research Sourcing


n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine (CAS 701189-86-8) is a synthetic 2-aminobenzoxazole derivative bearing a morpholinoethyl side-chain at the exocyclic amine position . The core benzo[d]oxazol-2-amine scaffold is recognized across medicinal chemistry as a privileged fragment for kinase inhibition [1], α-glucosidase inhibition [2], and sphingosine-1-phosphate transporter (Spns2) modulation [3]. The morpholinoethyl substituent differentiates this compound from simpler N-alkyl analogs by lowering computed LogP (1.57 vs 1.94 for the N-methyl congener) and raising the H-bond acceptor count (5 vs 3), properties that predictably alter solubility, permeability, and target engagement profiles .

n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine – Why Generic 2-Aminobenzoxazole Substitution Is Not Advisable


The 2-aminobenzoxazole scaffold is chemotype-promiscuous: unsubstituted 2-aminobenzoxazole (CAS 4570-41-6) exhibits aqueous solubility >4 g/L and a melting point of 128–133 °C , while N-aryl derivatives in the class span IC50 values from 32 μM to >120 μM against α-glucosidase [1]. The specific morpholinoethyl substitution on n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine alters computed LogP by approximately 0.37 log units relative to the N-methyl analog and adds two additional hydrogen-bond acceptors, which are predicted to modify membrane permeability, CYP450 interaction propensity, and off-target binding . Interchanging this compound with a generic N-alkyl or N-aryl benzoxazol-2-amine without verifying target engagement, solubility, and selectivity in the user's specific assay system therefore carries a material risk of erroneous structure–activity conclusions.

n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine – Quantitative Differentiation Evidence Against Structural Analogs


Computed Lipophilicity (LogP) Head-to-Head: Morpholinoethyl vs N-Methyl Analog

The target compound exhibits a computed LogP of 1.57, which is 0.37 log units lower than the LogP of 1.94 reported for the N-methylbenzo[d]oxazol-2-amine comparator . This difference corresponds to an approximately 2.3-fold lower octanol–water partition coefficient, predicting enhanced aqueous solubility and reduced non-specific protein binding for the morpholinoethyl derivative.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Acceptor Count Differentiation: Implications for Solubility and Target Binding

n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine possesses 5 hydrogen-bond acceptors (the oxazole oxygen, the exocyclic amine nitrogen, and three morpholine oxygen/nitrogen atoms), compared with 3 hydrogen-bond acceptors for the N-methyl analog . The additional morpholine ether and tertiary amine acceptors are geometrically positioned to engage distinct water networks and potential biological target hydrogen-bond donor sites not accessible to simpler N-alkyl analogs.

Hydrogen bonding Solubility Structure–Activity Relationships

Morpholinoethyl Substituent: Pharmacokinetic Differentiation Rationale from Class-Level Evidence

The morpholinoethyl group has been extensively deployed in medicinal chemistry to improve aqueous solubility without drastically increasing molecular weight; in the 2-aminobenzoxazole class, attachment of a morpholinylethyl group to the scaffold was explicitly employed to introduce a solvent-accessible hydrophilic moiety in a published Spns2 inhibitor optimization campaign that yielded SLB1122168 (IC50 = 94 nM) [1]. The target compound's morpholinoethyl group increases the topological polar surface area to 50.53 Ų , a value that correlates with improved intestinal absorption and blood–brain barrier penetration scores within the range generally considered favorable for CNS drug candidates.

Morpholine pharmacokinetics Solubility enhancement Drug design

Class-Level Scaffold Versatility: 2-Aminobenzoxazole Privileged Fragment with Multi-Target Evidence

The benzo[d]oxazol-2-amine scaffold has demonstrated tractable, quantifiable activity across multiple unrelated target classes: RSK2 (2-amino-7-substituted benzoxazole analogs with confirmed target modulation in vitro) [1], α-glucosidase (N-aryl derivatives, best IC50 = 32.49 μM) [2], Spns2 (SLB1122168, IC50 = 94 nM) [3], and FLT3-ITD (hit compound IC50 = 500 nM) [4]. This multi-target engagement profile establishes the scaffold as a privileged fragment for kinase and non-kinase target families. The morpholinoethyl derivative retains the conserved 2-aminobenzoxazole pharmacophore while offering differentiated physicochemical properties, positioning it as a versatile starting point for fragment growing, scaffold hopping, or focused library synthesis.

Privileged scaffold Kinase inhibition Multi-target Fragment-based drug discovery

Vendor-Specified Purity Baseline for Reproducible Screening

Commercially available n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine is supplied at a documented purity of 98% by multiple vendors . The unsubstituted 2-aminobenzoxazole core compound is also commonly available at ≥97% purity . This parity in purity specification means procurement decisions can be made on structural and physicochemical differentiation rather than quality concerns, provided that lot-specific certificates of analysis (CoA) are obtained.

Purity specification Quality control Reproducibility

n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine – Recommended Research & Industrial Application Scenarios


Lead Optimization of 2-Aminobenzoxazole Kinase Inhibitors Requiring Reduced Lipophilicity

For medicinal chemistry teams advancing a 2-aminobenzoxazole kinase inhibitor series where the lead compound exhibits LogP >2 and solubility-limited assay performance, n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine provides a pre-built morpholinoethyl solubilizing group with a computed LogP of 1.57—0.37 units lower than the N-methyl benchmark [1][2]. The compound can serve as a direct comparator or a synthetic intermediate for further derivatization at the benzo ring, enabling rapid exploration of substitution-dependent potency while maintaining improved physicochemical properties.

Fragment-Based Screening Library Design with Privileged 2-Aminobenzoxazole Cores

The benzo[d]oxazol-2-amine scaffold has validated fragment-level activity against RSK2, FLT3-ITD, and Spns2 targets [1][2][3]. n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine can be incorporated into fragment-screening libraries as a solubility-enhanced variant of the core scaffold, particularly suitable for biochemical and biophysical assays (SPR, NMR, DSF) where compound aqueous solubility >100 μM is desired to avoid false negatives from aggregation or precipitation.

Structure–Activity Relationship (SAR) Studies on N-Substituent Effects in Benzoxazole-2-Amines

The compound enables systematic SAR exploration of the exocyclic amine position. When compared head-to-head with N-methylbenzo[d]oxazol-2-amine (HBA = 3) and N-arylbenzo[d]oxazol-2-amines (α-glucosidase IC50 range 32–120 μM [1]), the morpholinoethyl derivative (HBA = 5, TPSA = 50.53 [2]) provides a distinct data point for understanding how increasing H-bond acceptor count modulates target potency, selectivity, and in vitro ADME parameters within a single scaffold series.

Spns2/S1P Pathway Probe Compound Synthesis Starting Material

Given that a morpholinylethyl-substituted 2-aminobenzoxazole (SLB1122168) was optimized to 94 nM Spns2 inhibitory potency with in vivo lymphopenia pharmacodynamic activity [1], n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine may serve as a cost-effective starting material or reference compound for laboratories investigating sphingosine-1-phosphate transporter pharmacology, enabling further derivatization at the benzo ring positions identified as critical for potency in the published SAR campaign.

Quote Request

Request a Quote for n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.